molecular formula C6H14Cl2N4 B1431951 2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride CAS No. 1797160-58-7

2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

Cat. No. B1431951
M. Wt: 213.11 g/mol
InChI Key: KJMBMYJMVPZEOC-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are widely used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazoles typically involves the reaction of thiosemicarbazides with α-haloketones . The exact method can vary depending on the specific substituents on the triazole ring .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . The exact structure can vary depending on the specific substituents on the triazole ring .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The exact reactions can vary depending on the specific substituents on the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. Generally, they are solid at room temperature and soluble in common organic solvents .

Scientific Research Applications

Antibacterial Agents

  • Field : Pharmaceuticals
  • Application : 1,2,4-triazoles are important antibacterial agents. They have multidirectional biological activity and significant antibacterial activity .
  • Methods : In vitro evaluation of antibacterial activity was carried out for N-benzothiazole derivatives of 2-[4-(naphthalen-1-yl)-5-(quinolin-6-yl)-4 H-1,2,4-triazol-3-ylthio]acetamide .
  • Results : The research proved significant antibacterial activity of this heterocyclic core .

Antimicrobial Activities

  • Field : Medicinal Chemistry
  • Application : Some new 1,2,4-triazole derivatives have shown good antimicrobial activities .
  • Methods : The compounds were tested against various microorganisms .
  • Results : Good antimicrobial activities were found for compounds 13 and 14 against the test microorganisms .

Drug Discovery

  • Field : Organic Synthesis, Polymer Chemistry, Supramolecular Chemistry, Bioconjugation, Chemical Biology, Fluorescent Imaging, and Materials Science
  • Application : 1,2,3-triazoles have found broad applications in drug discovery .
  • Methods : The methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .
  • Results : The established route was generalized, and several triazoles were prepared under the described conditions .

Safety And Hazards

Like all chemicals, 1,2,4-triazoles should be handled with care. They can be harmful if swallowed, cause skin irritation, and may cause respiratory irritation .

Future Directions

1,2,4-Triazoles are a focus of ongoing research due to their diverse biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for specific applications .

properties

IUPAC Name

2-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-5(3-7)6-9-8-4-10(6)2;;/h4-5H,3,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMBMYJMVPZEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NN=CN1C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

CAS RN

1797160-58-7
Record name 2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Reactant of Route 2
2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Reactant of Route 3
2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Reactant of Route 4
2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Reactant of Route 5
2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Reactant of Route 6
2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

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